2-[4-(3-Fluoropropoxy)phenyl]acetonitrile
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Overview
Description
“2-[4-(3-Fluoropropoxy)phenyl]acetonitrile” is a chemical compound with the CAS Number: 477862-25-2 . It has a molecular weight of 193.22 and its IUPAC name is [4-(3-fluoropropoxy)phenyl]acetonitrile . The compound is a low melting solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H12FNO . The InChI code for the compound is 1S/C11H12FNO/c12-7-1-9-14-11-4-2-10(3-5-11)6-8-13/h2-5H,1,6-7,9H2 .Physical and Chemical Properties Analysis
The compound is a low melting solid . More detailed physical and chemical properties could not be found in the web search results.Scientific Research Applications
Colorimetric and Fluorescent Sensing
Fluoride Sensing
A study by Peng et al. (2005) introduced phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives as colorimetric and ratiometric fluorescent chemosensors for fluoride. These sensors exhibit acute spectral responses to fluoride in acetonitrile, demonstrating a red shift in absorption and fluorescence emission. The selectivity for fluoride can be tuned by substituents on the phenyl para position, offering a promising approach for fluoride detection in environmental and biological samples Peng et al., 2005.
Structural and Reactivity Studies
Allylic Carbocation Behavior in Solvolysis Reactions
Jia et al. (2002) explored the solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile-water mixtures. Their findings shed light on the mechanisms of nucleophilic addition and the roles of ion-molecule pairs, contributing to a deeper understanding of solvolysis reactions and the stability of carbocations Jia et al., 2002.
Photophysical Studies
White-Light Emission from 2-(2'-Hydroxyphenyl)benzothiazole Derivatives
Cheng et al. (2014) reported on the synthesis and photophysics of 2-(2'-hydroxyphenyl)benzothiazole derivatives, which exhibit triple fluorescence from the enol, keto, and phenolic anion forms. This property enables pure white-light emission in mixed acetonitrile and ethanol, highlighting its potential for applications in optoelectronic devices and as fluorescent indicators Cheng et al., 2014.
Catalysis and Chemical Transformations
Catalytic Mono-Methylation of Phenylacetonitrile
Molleti and Yadav (2017) reported the use of potassium-promoted lanthanum-magnesium oxide as a catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile using dimethyl carbonate. This process is significant for the synthesis of intermediates in the pharmaceutical industry, showcasing the potential of novel catalysts in organic synthesis Molleti and Yadav, 2017.
Safety and Hazards
Properties
IUPAC Name |
2-[4-(3-fluoropropoxy)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-7-1-9-14-11-4-2-10(3-5-11)6-8-13/h2-5H,1,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQQAKHSUUKUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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